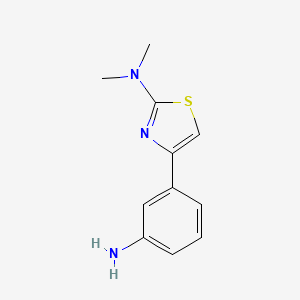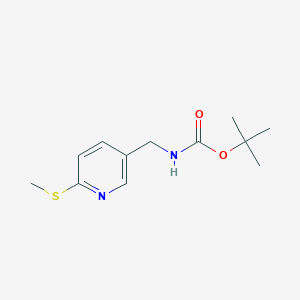
2-(3-Bromophenyl)-5-(tert-butyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3-Bromophényl)-5-(tert-butyl)oxazole est un composé organique appartenant à la famille des oxazoles. Les oxazoles sont des composés hétérocycliques à cinq chaînons contenant un atome d'oxygène et un atome d'azote. La présence des groupes bromophényle et tert-butyle dans ce composé le rend unique et potentiellement utile dans diverses applications chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(3-Bromophényl)-5-(tert-butyl)oxazole implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la réaction du chlorure de 3-bromobenzoyle avec la tert-butylamine, suivie d'une cyclisation avec un réactif approprié pour former le cycle oxazole. Les conditions réactionnelles impliquent souvent l'utilisation d'une base telle que la triéthylamine et d'un solvant comme le dichlorométhane.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. Les systèmes de micro-réacteurs à flux peuvent être utilisés pour introduire le groupe tert-butyle dans divers composés organiques, ce qui rend le processus plus durable et polyvalent .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3-Bromophényl)-5-(tert-butyl)oxazole peut subir divers types de réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles.
Réactions d'oxydation et de réduction : Le cycle oxazole peut participer à des réactions d'oxydation et de réduction dans des conditions appropriées.
Réactions de couplage : Le composé peut subir des réactions de couplage avec d'autres composés aromatiques.
Réactifs et conditions courantes
Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols.
Réactions d'oxydation : Des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réactions de réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers oxazoles substitués, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels sur le cycle oxazole.
Applications de la recherche scientifique
Le 2-(3-Bromophényl)-5-(tert-butyl)oxazole a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et comme pharmacophore en chimie médicinale.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 2-(3-Bromophényl)-5-(tert-butyl)oxazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe bromophényle peut participer à des interactions π-π avec les résidus aromatiques des protéines, tandis que le cycle oxazole peut former des liaisons hydrogène avec des cibles biologiques. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à divers effets biologiques .
Applications De Recherche Scientifique
2-(3-Bromophenyl)-5-(tert-butyl)oxazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)-5-(tert-butyl)oxazole involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(3-Chlorophényl)-5-(tert-butyl)oxazole
- 2-(3-Fluorophényl)-5-(tert-butyl)oxazole
- 2-(3-Méthylphényl)-5-(tert-butyl)oxazole
Unicité
Le 2-(3-Bromophényl)-5-(tert-butyl)oxazole est unique en raison de la présence de l'atome de brome, qui peut améliorer sa réactivité et son activité biologique par rapport à ses analogues chloro, fluoro et méthyle. Le groupe tert-butyle contribue également à ses propriétés stériques, influençant ses interactions avec les cibles moléculaires .
Propriétés
Formule moléculaire |
C13H14BrNO |
|---|---|
Poids moléculaire |
280.16 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-5-tert-butyl-1,3-oxazole |
InChI |
InChI=1S/C13H14BrNO/c1-13(2,3)11-8-15-12(16-11)9-5-4-6-10(14)7-9/h4-8H,1-3H3 |
Clé InChI |
ZEFQCIUBOHCOFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=C(O1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11806485.png)
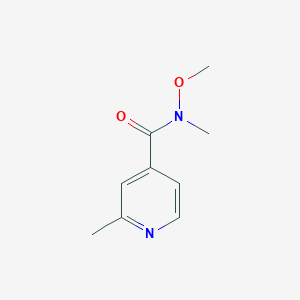
![3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11806495.png)
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11806500.png)

![1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine](/img/structure/B11806529.png)
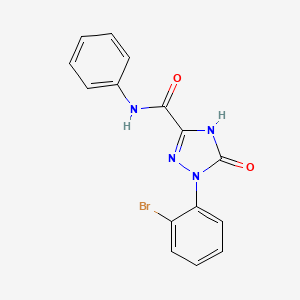


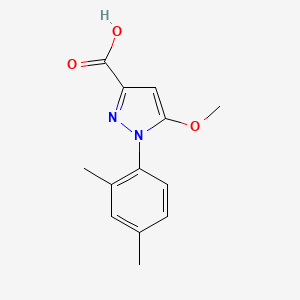
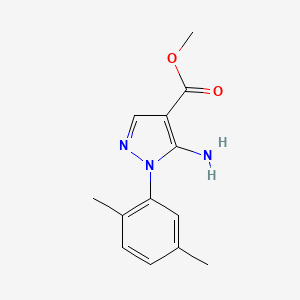
![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11806548.png)
